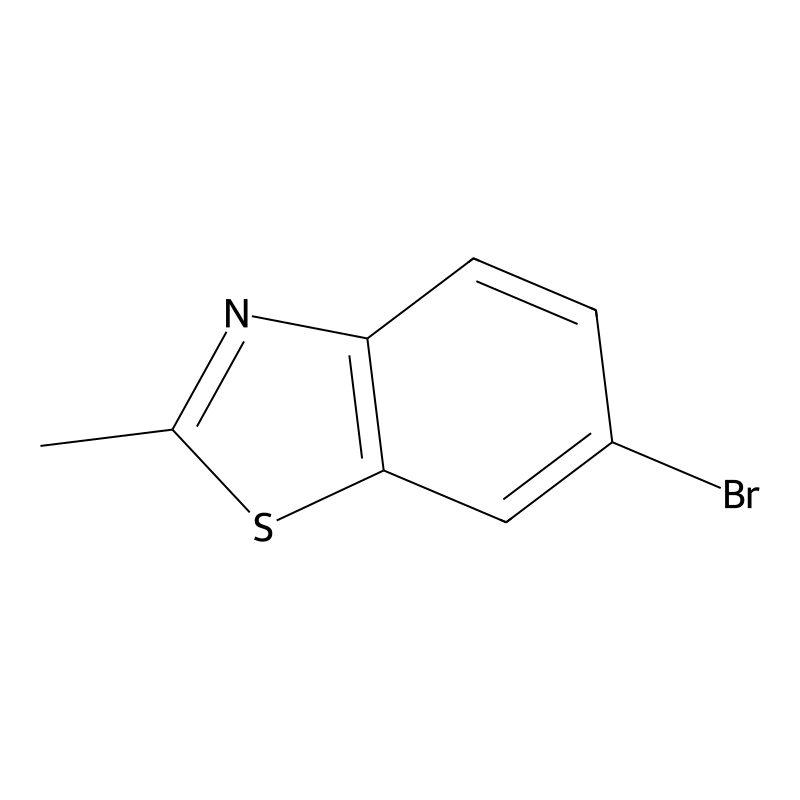

6-Bromo-2-methyl-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Bromo-2-methyl-1,3-benzothiazole (6-Br-2-Me-BT) is a heterocyclic compound synthesized through various methods, including:

- Cyclization: Reaction of o-aminothiophenols with bromoacetaldehyde or bromoacetone [].

- Halogenation: Bromination of 2-methylbenzothiazole.

Researchers often characterize 6-Br-2-Me-BT using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 6-Br-2-Me-BT possesses various potential applications in scientific research, including:

- Antimicrobial activity: Studies have shown that 6-Br-2-Me-BT exhibits antibacterial and antifungal activity against various pathogens [, ]. However, further investigation is needed to determine its efficacy and potential mechanisms of action.

- Corrosion inhibition: 6-Br-2-Me-BT has been explored as a potential corrosion inhibitor for metals like mild steel []. Research suggests it forms a protective film on the metal surface, preventing corrosion.

- Organic synthesis: 6-Br-2-Me-BT can serve as a building block for the synthesis of more complex molecules due to the presence of the reactive bromine atom [].

Current Research Trends:

While research on 6-Br-2-Me-BT is ongoing, it is still considered a relatively niche compound. Current research trends seem to focus on:

- Exploring its potential as a broad-spectrum antimicrobial agent: Researchers are investigating the effectiveness of 6-Br-2-Me-BT against various drug-resistant bacteria and fungi.

- Understanding its mechanism of action: Studies are being conducted to elucidate the specific mechanisms by which 6-Br-2-Me-BT exerts its antimicrobial and antifungal effects.

- Developing derivatives with enhanced properties: Researchers are synthesizing and evaluating analogs of 6-Br-2-Me-BT with potentially improved activity or reduced toxicity.

6-Bromo-2-methyl-1,3-benzothiazole is a heterocyclic compound characterized by its unique structure, which consists of a benzothiazole ring substituted with a bromine atom and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 228.11 g/mol. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to various derivatives.

- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Research indicates that 6-Bromo-2-methyl-1,3-benzothiazole exhibits notable biological activities:

- Antimicrobial Properties: It has shown significant antimicrobial activity against various pathogens, making it a candidate for further pharmaceutical development.

- Inhibition of Enzyme Activity: The compound has been reported to inhibit specific enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways. This inhibition may lead to effects on cell proliferation and survival.

The synthesis of 6-Bromo-2-methyl-1,3-benzothiazole can be achieved through various methods:

- Condensation Reactions: Combining appropriate thiourea derivatives with bromoacetophenone under acidic conditions can yield the target compound.

- Cyclization Reactions: Starting from 2-amino-4-bromobenzenethiol and methylating agents, cyclization can occur to form the benzothiazole structure.

- Halogenation: Bromination of 2-methylbenzothiazole can also produce the desired compound .

6-Bromo-2-methyl-1,3-benzothiazole has diverse applications:

- Intermediate in Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Corrosion Inhibition: The compound has been explored for its effectiveness in inhibiting corrosion in metals when used in acidic environments .

- Research Tool: It is used in scientific research to study enzyme interactions and cellular processes due to its biological activity .

Studies on the interactions of 6-Bromo-2-methyl-1,3-benzothiazole with biological molecules reveal its potential as a therapeutic agent:

- Cellular Interactions: The compound has been shown to affect cell signaling pathways by inhibiting specific kinases, which could lead to altered cellular responses and potential anticancer effects.

- Protein Binding Studies: Investigations into its binding affinity with various proteins suggest that it may modulate protein function, impacting various biochemical pathways .

Several compounds share structural similarities with 6-Bromo-2-methyl-1,3-benzothiazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-2-methylbenzothiazole | 63837-11-6 | 0.89 | Different position of bromine; potential for varied biological activity. |

| 6-Bromo-2-methylbenzo[d]thiazole | Not specified | 0.87 | Structural variation may influence pharmacological properties. |

| 4-Bromo-2-methylbenzo[d]thiazole | Not specified | 0.83 | Variation in substitution patterns; may exhibit distinct reactivity. |

| 6-Bromo-2-hydrazinylbenzothiazole | Not specified | 0.80 | Incorporates a hydrazine moiety; potential for different biological effects. |

The uniqueness of 6-Bromo-2-methyl-1,3-benzothiazole lies in its specific substitution pattern and the resulting biological activities that distinguish it from related compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant